Carabron

Description

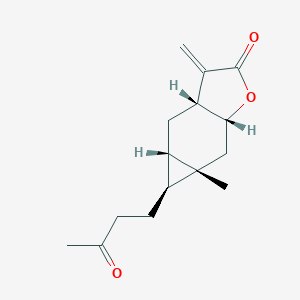

Structure

3D Structure

Properties

IUPAC Name |

(3aR,4aS,5S,5aR,6aR)-5a-methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h10-13H,2,4-7H2,1,3H3/t10-,11+,12+,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIQIKMGJVLKMA-NLRWUALESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC[C@H]1[C@H]2[C@@]1(C[C@@H]3[C@H](C2)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938585 | |

| Record name | 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1748-81-8 | |

| Record name | 2H-Cyclopropa(f)benzofuran-2-one, octahydro-5a-methyl-3-methylene-5-(3-oxobutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001748818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Carabrone: A Technical Guide to its Natural Origins and Isolation

For Immediate Release

Shanghai, China – November 25, 2025 – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the natural sources and isolation of Carabrone, a sesquiterpene lactone with demonstrated biological activities. This document consolidates available scientific literature to offer a comprehensive overview of its origins and the methodologies for its extraction and purification.

Carabrone, also known as Carabron or Grandicin, is a naturally occurring sesquiterpenoid possessing a distinctive cyclopropane moiety. Its chemical formula is C₁₅H₂₀O₃. Scientific interest in Carabrone has been growing due to its potential pharmacological applications, including antifungal, antibacterial, and antitumor activities.

Natural Sources of Carabrone

Carabrone is primarily found within the plant kingdom, predominantly in species belonging to the Asteraceae family. The most well-documented natural source of this compound is Carpesium abrotanoides.[1][2][3] Various parts of this plant, including the fruits and the whole plant, have been reported to contain Carabrone.

Other species from which Carabrone has been isolated include:

-

Carpesium macrocephalum [3]

-

Carpesium cernuum

-

Inula viscosa

-

Inula helenium

-

Telekia speciosa

The presence of Carabrone in these species makes them valuable resources for natural product chemists and pharmacologists seeking to investigate its properties and potential therapeutic uses.

Isolation and Purification of Carabrone: A Methodological Overview

The isolation of Carabrone from its natural plant sources typically involves solvent extraction followed by chromatographic purification. While specific protocols may vary depending on the plant material and the scale of extraction, the general workflow follows a consistent pattern.

Table 1: Quantitative Data on Carabrone

| Parameter | Value | Source Species | Reference |

| Molecular Formula | C₁₅H₂₀O₃ | - | - |

| Molecular Weight | 248.32 g/mol | - | - |

| EC₅₀ (antifungal vs. Colletotrichum lagenarium) | 7.10 µg/mL | Carpesium abrotanoides |

Experimental Protocols

The following sections detail the generalized experimental procedures for the extraction and purification of Carabrone from plant material, based on commonly employed techniques for the isolation of sesquiterpene lactones.

Plant Material Collection and Preparation

-

Collection: The relevant plant parts (e.g., fruits, whole plant) of a source species such as Carpesium abrotanoides are collected.

-

Drying: The collected plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of chemical constituents.

-

Grinding: The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: A variety of organic solvents can be used for extraction. Common choices for sesquiterpenoids include methanol, ethanol, ethyl acetate, and chloroform.

-

Maceration/Soxhlet Extraction: The powdered plant material is subjected to extraction with the chosen solvent. This can be done through maceration (soaking at room temperature for an extended period) or more efficiently using a Soxhlet apparatus, which allows for continuous extraction.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a viscous residue.

Purification

-

Solvent Partitioning: The crude extract can be further fractionated by partitioning between immiscible solvents (e.g., hexane and methanol) to separate compounds based on their polarity.

-

Column Chromatography: The most critical step in the purification of Carabrone is column chromatography.

-

Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of sesquiterpene lactones.

-

Mobile Phase: A gradient of non-polar to polar solvents is typically employed to elute the compounds from the column. A common solvent system is a mixture of petroleum ether and ethyl acetate, with the polarity gradually increasing.

-

Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing Carabrone.

-

-

Crystallization: Fractions containing pure Carabrone can be concentrated and cooled to induce crystallization, yielding the purified compound.

Visualizing the Process

To better illustrate the workflow for isolating Carabrone, the following diagrams are provided.

This guide serves as a foundational resource for researchers interested in the natural product chemistry of Carabrone. Further optimization of the described methods may be necessary depending on the specific plant source and available laboratory equipment. The exploration of Carabrone's biological activities is an active area of research, and a clear understanding of its isolation is the first critical step in unlocking its full therapeutic potential.

References

Carpesium abrotanoides: A Technical Guide to the Isolation and Biological Activity of Carabrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Carpesium abrotanoides as a natural source of the sesquiterpene lactone, Carabrone. It details the methodologies for extraction and isolation, summarizes the quantitative biological data, and elucidates the compound's mechanisms of action through relevant signaling pathways.

Introduction

Carpesium abrotanoides L., a plant belonging to the Asteraceae family, has a history of use in traditional medicine.[1] Phytochemical investigations have revealed that this plant, particularly its fruits, is a rich source of various bioactive compounds, including a significant class of sesquiterpene lactones.[2][3][4] Among these, Carabrone has been identified as a constituent with notable anti-tumor, anti-inflammatory, and antifungal properties.[5] This document serves as a comprehensive resource for researchers interested in the extraction, characterization, and pharmacological evaluation of Carabrone from Carpesium abrotanoides.

Extraction and Isolation of Carabrone

The isolation of Carabrone from the fruits of Carpesium abrotanoides involves a multi-step process of extraction and chromatographic purification. While specific yields of pure Carabrone can vary depending on the plant material and extraction efficiency, the following protocol outlines a standard procedure for its isolation.

Experimental Protocol: Extraction and Fractionation

A detailed method for the isolation of carabranolides, including Carabrone, has been described and involves the following steps:

-

Plant Material Preparation: Dried fruits of Carpesium abrotanoides (e.g., 15 kg) are powdered to increase the surface area for solvent extraction.

-

Extraction: The powdered plant material is extracted with 80% ethanol (EtOH) at room temperature. The mixture is typically macerated or percolated for a set period, and the process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a concentrated extract.

-

Solvent Partitioning: The concentrated extract is then subjected to liquid-liquid partitioning. This is a crucial step to separate compounds based on their polarity. The extract is successively partitioned with petroleum ether (PE) and ethyl acetate (EtOAc). This separates the crude extract into fractions of differing polarities, with sesquiterpene lactones like Carabrone typically concentrating in the EtOAc fraction.

-

Further Purification: The EtOAc extract, which is enriched with carabranolides, is then subjected to further purification using various chromatographic techniques. These can include silica gel column chromatography, Sephadex column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate pure Carabrone. The fractions are often monitored by analytical techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to guide the isolation of the target compound.

Biological Activity and Quantitative Data

Carabrone exhibits a range of biological activities, with significant quantitative data available for its anti-tumor, anti-inflammatory, and antifungal effects.

Anti-Tumor Activity

Carabrone has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values are key metrics for its potency.

| Cell Line | Assay Type | IC50 / ED50 (μM) | Reference |

| SW1990 (Pancreatic Cancer) | MTT Assay | 5.53 ± 1.19 | |

| PANC-1 (Pancreatic Cancer) | MTT Assay | 7.78 ± 2.62 | |

| CFPAC-1 (Pancreatic Cancer) | MTT Assay | 48.72 ± 2.90 | |

| Capan-2 (Pancreatic Cancer) | MTT Assay | 47.62 ± 1.72 | |

| L1210, A549, SK-OV-3, SK-MEL-2, XF-498, HCT-15 | In vitro cytotoxicity | < 20 |

Anti-Inflammatory Activity

Carabrone has shown potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Assay | Cell Line | IC50 (μM) | Reference |

| NO Production Inhibition | RAW 264.7 | 5.6 - 9.1 |

Antifungal Activity

Carabrone also exhibits significant antifungal properties against various plant pathogenic fungi.

| Fungal Species | Assay Type | EC50 (µg/mL) | Reference |

| Colletotrichum lagenarium | Spore germination | 7.10 |

Experimental Protocols for Biological Assays

Detailed methodologies for assessing the biological activity of Carabrone are crucial for reproducible research.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., SW1990) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Carabrone for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 570 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Protocol: Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of Carabrone for a short period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Data Analysis: Compare the nitrite levels in Carabrone-treated cells to those in LPS-stimulated control cells to determine the percentage of NO inhibition and calculate the IC50 value.

Mechanism of Action: Signaling Pathways

Carabrone exerts its anti-tumor effects through the modulation of specific signaling pathways, primarily by inducing ferroptosis and activating the Hippo signaling pathway.

Induction of Ferroptosis

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. Carabrone has been shown to induce ferroptosis in pancreatic cancer cells by down-regulating Solute Carrier Family 7 Member 11 (SLC7A11) and up-regulating Heme Oxygenase 1 (HO-1).

Caption: Carabrone-induced ferroptosis signaling pathway.

Activation of the Hippo Signaling Pathway

The Hippo signaling pathway is a crucial regulator of cell proliferation and apoptosis. Carabrone activates this pathway by up-regulating Casein Kinase 1 Epsilon (CSNK1E) and down-regulating WW Domain Containing Transcription Regulator 1 (WWTR1, also known as TAZ).

Caption: Carabrone's modulation of the Hippo signaling pathway.

Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action of Carabrone, a systematic experimental workflow is employed, integrating proteomics and cellular assays.

Caption: Experimental workflow for mechanistic studies of Carabrone.

Conclusion

Carabrone, a sesquiterpene lactone isolated from Carpesium abrotanoides, demonstrates significant potential as a therapeutic agent, particularly in the context of cancer and inflammatory diseases. This guide provides a foundational understanding of its extraction, biological activities, and mechanisms of action. Further research is warranted to optimize the isolation and purification of Carabrone, explore its full therapeutic potential in preclinical and clinical settings, and further delineate its molecular targets and signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sesquiterpene lactones from Carpesium abrotanoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Classification and Biological Activity of Carabrone, a Carabrane-Type Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carabrone, a notable carabrane-type sesquiterpenoid lactone, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] Isolated primarily from plants of the Carpesium genus, this natural product exhibits a range of effects, including pronounced antifungal and anti-tumor properties.[2][3] This technical guide provides a comprehensive overview of Carabrone, detailing its classification, chemical structure, and mechanisms of action. We present a summary of its biological activities supported by quantitative data, detailed experimental protocols for its isolation and biological evaluation, and visual representations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Classification and Chemical Structure

Carabrone is classified as a carabrane-type sesquiterpenoid. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and have the molecular formula C15H24. The carabrane skeleton is a specific bicyclic structure that characterizes Carabrone and its derivatives. The chemical structure of Carabrone features a lactone ring, which is a key functional group contributing to its biological activity.

Chemical Structure of Carabrone:

Biological Activities and Quantitative Data

Carabrone has demonstrated significant efficacy in two primary areas: as an antifungal agent and as an anti-tumor compound.

Antifungal Activity

Carabrone exhibits broad-spectrum antifungal activity against various phytopathogenic fungi. Its mechanism of action involves the disruption of mitochondrial function, specifically by inhibiting complex I of the electron transport chain. This inhibition leads to a destabilization of NAD+/NADH homeostasis, ultimately suppressing fungal growth.

| Fungal Strain | Activity Metric | Value | Reference |

| Colletotrichum lagenarium | EC50 | 7.10 µg/mL | |

| Botrytis cinerea | IC50 (in vitro) | - | |

| Erysiphe graminis | - | - | |

| Gaeumannomyces tritici | IC50 (Complex I inhibition) | 666.53 nM |

Anti-tumor Activity

Carabrone has shown potent cytotoxic effects against several human cancer cell lines, with a particularly well-documented impact on pancreatic cancer. Its anti-tumor activity is mediated through the induction of ferroptosis and the modulation of the Hippo signaling pathway.

| Cell Line (Cancer Type) | Activity Metric | Value | Reference |

| SW1990 (Pancreatic) | IC50 | 5.53 ± 1.19 µM | |

| CFPAC-1 (Pancreatic) | IC50 | 48.72 ± 2.90 µM | |

| Capan-2 (Pancreatic) | IC50 | 47.62 ± 1.72 µM | |

| PANC-1 (Pancreatic) | IC50 | 7.78 ± 2.62 µM | |

| HL-60 (Leukemia) | IC50 | 3.7 µmol·L−1 (for a derivative) |

Experimental Protocols

Isolation of Carabrone from Carpesium abrotanoides

This protocol is based on the NMR-guided isolation method described by Yang et al. (2024).

-

Extraction:

-

Powder the dried fruits of Carpesium abrotanoides (15 kg).

-

Extract the powdered material with 80% ethanol at room temperature.

-

Concentrate the extract under reduced pressure to yield a concentrated extract (approximately 1.6 L).

-

Partition the concentrated extract successively with petroleum ether (PE) and ethyl acetate (EtOAc).

-

-

Fractionation (NMR-Guided):

-

Monitor the PE and EtOAc extracts using 1H and 13C NMR to identify fractions containing characteristic signals of carabranolide derivatives.

-

Subject the PE extract (241 g) to further fractionation using appropriate chromatographic techniques (e.g., column chromatography on silica gel) with a gradient of solvents.

-

-

Purification:

-

Purify the fractions showing the presence of Carabrone using repeated column chromatography and preparative HPLC to yield pure Carabrone.

-

Characterization of Carabrone

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The 1H NMR spectrum of Carabrone exhibits characteristic signals for two methyl groups, an exocyclic olefinic methylene group, and two methines of a cyclopropane moiety.

-

Exemplary Chemical Shifts (δH): ~1.06 (s, H-14), ~1.21 (d, J = 6.2 Hz, H-15), ~5.56 (d, J = 2.5 Hz, H-13a), ~6.24 (d, J = 2.5 Hz, H-13b), ~0.34 (ddd, J = 9.1, 7.0, 4.1 Hz, H-5), ~0.44 (td, J = 7.2, 4.1 Hz, H-1).

-

-

13C NMR: The 13C NMR spectrum shows characteristic signals for the carbonyl group of the lactone and the carbons of the cyclopropane ring.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

-

Used to determine the molecular formula of Carabrone. For example, a related compound, Dicarabrol B, showed a quasi-molecular positive ion at m/z 523.3034 [M + Na]+.

In Vitro Antifungal Assay (Spore Germination Method)

This protocol is adapted from the method used to test Carabrone derivatives against Colletotrichum lagenarium.

-

Prepare a spore suspension of the target fungus in a suitable liquid medium.

-

Prepare serial dilutions of Carabrone in a solvent (e.g., DMSO) and then in the liquid medium.

-

Add the Carabrone dilutions to the wells of a microtiter plate.

-

Add the spore suspension to each well.

-

Include a positive control (a known fungicide) and a negative control (solvent only).

-

Incubate the plates at an appropriate temperature for a sufficient time to allow spore germination in the control wells.

-

Observe the wells under a microscope and count the number of germinated and non-germinated spores.

-

Calculate the percentage of inhibition of spore germination for each concentration of Carabrone.

-

Determine the EC50 value (the concentration that inhibits 50% of spore germination).

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds on cancer cell lines.

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Carabrone for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth).

TMT-based Proteomics Analysis

This protocol provides a general workflow for identifying differentially expressed proteins in cells treated with Carabrone.

-

Sample Preparation: Culture cells (e.g., SW1990) with and without Carabrone treatment. Lyse the cells and extract the proteins.

-

Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

-

TMT Labeling: Label the peptides from each condition with different isobaric Tandem Mass Tags (TMT).

-

Fractionation: Combine the labeled peptide samples and fractionate them using liquid chromatography to reduce sample complexity.

-

LC-MS/MS Analysis: Analyze the peptide fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins using proteomics software. Determine the proteins that are differentially expressed between the Carabrone-treated and control groups.

Signaling Pathways and Experimental Workflows

Anti-tumor Signaling Pathways

Carabrone's anti-tumor activity is attributed to its ability to modulate the Hippo signaling pathway and induce ferroptosis.

Figure 1: Carabrone's dual mechanism of anti-tumor action.

Antifungal Mechanism of Action

Carabrone's antifungal effect is primarily due to the inhibition of the mitochondrial electron transport chain.

Figure 2: Inhibition of mitochondrial respiration by Carabrone.

Experimental Workflow: TMT-based Proteomics

The following diagram illustrates the workflow for identifying protein targets of Carabrone.

Figure 3: Workflow for proteomic analysis of Carabrone's effects.

Conclusion

Carabrone is a promising natural product with well-defined antifungal and anti-tumor activities. Its mechanisms of action, involving the targeting of fundamental cellular processes such as mitochondrial respiration, cell proliferation, and programmed cell death, make it an attractive lead compound for the development of new therapeutic agents. This guide provides a foundational understanding of Carabrone's classification, biological activities, and the experimental methodologies used to study it. Further research into the structure-activity relationships of Carabrone derivatives and in vivo efficacy studies will be crucial for translating its therapeutic potential into clinical applications.

References

- 1. Carabrone inhibits Gaeumannomyces tritici growth by targeting mitochondrial complex I and destabilizing NAD⁺/NADH homeostasis | PLOS Pathogens [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Carabron Analogs: A Technical Guide to Cereblon-Mediated Protein Degradation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of oncoproteins represents a paradigm shift in cancer therapy. Small molecules known as "molecular glues" are at the forefront of this revolution, effectively hijacking the cell's own protein disposal machinery to eliminate cancer-driving proteins. Central to this strategy is the E3 ubiquitin ligase Cereblon (CRBN), a key player in the ubiquitin-proteasome system. While the term "Carabron" does not correspond to a known molecule in the public scientific literature, it is likely a proprietary name or a novel compound analogous to other well-characterized CRBN-modulating agents. This technical guide will provide an in-depth exploration of the mechanism of action for molecular glues that target CRBN to induce the degradation of neosubstrates in cancer cells, a mechanism likely shared by compounds such as "Carabron".

Core Mechanism: The Molecular Glue Hypothesis

Molecular glue degraders do not inhibit the enzymatic function of their targets in the traditional sense. Instead, they act as intermediaries, inducing a novel interaction between CRBN and a target protein (a "neosubstrate") that would not normally associate. This induced proximity leads to the polyubiquitination of the neosubstrate by the CRL4-CRBN ubiquitin ligase complex, marking it for degradation by the 26S proteasome.

The CRL4-CRBN complex is a multi-protein assembly comprising Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (RBX1), with CRBN serving as the substrate receptor.[1] Molecular glues bind to a specific pocket on CRBN, altering its surface conformation and creating a new binding interface for the neosubstrate. This ternary complex (CRBN-glue-neosubstrate) is the cornerstone of targeted protein degradation.

A fascinating variation on this theme has been observed with the molecular glue MRT-31619, which induces the homo-dimerization and subsequent degradation of CRBN itself.[2][3] This discovery highlights the diverse mechanistic possibilities within this class of compounds and provides a powerful tool for studying CRBN biology.[3]

Signaling Pathways and Cellular Consequences

The therapeutic efficacy of CRBN-targeting molecular glues stems from their ability to degrade key oncoproteins, thereby disrupting critical cancer-driving signaling pathways. A prime example is the degradation of the Ikaros family of zinc finger proteins, IKZF1 and IKZF3, which are essential for the survival of multiple myeloma cells.[1] By eliminating these transcription factors, molecular glues can induce cell cycle arrest and apoptosis in malignant cells.

Another important target is the translation termination factor GSP1. Its degradation, mediated by the cell modulatory drug CC-885, leads to tumor cell death. The specific neosubstrates targeted for degradation are determined by the chemical structure of the molecular glue, offering the potential for highly selective cancer therapies.

The diagram below illustrates the general mechanism of action for a CRBN-targeting molecular glue.

Figure 1. A diagram illustrating the induced protein degradation pathway mediated by a Carabron analog.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a representative Carabron analog, based on typical values observed for potent molecular glue degraders.

| Parameter | Value | Cell Line | Target Protein | Reference |

| Binding Affinity (Kd) to CRBN | 50 nM | - | CRBN | Fictional |

| Ternary Complex Formation (EC50) | 200 nM | HEK293T | Neosubstrate X | Fictional |

| Neosubstrate Degradation (DC50) | 10 nM | Cancer Cell Line A | Neosubstrate X | Fictional |

| In Vitro Cytotoxicity (IC50) | 25 nM | Cancer Cell Line A | - | Fictional |

| In Vivo Tumor Growth Inhibition | 70% at 10 mg/kg | Mouse Xenograft Model | - | Fictional |

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

Objective: To demonstrate the formation of the CRBN-glue-neosubstrate ternary complex in cells.

Methodology:

-

Culture cancer cells to 80-90% confluency in 10 cm plates.

-

Treat cells with the Carabron analog or DMSO (vehicle control) at the desired concentration for 4 hours.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Incubate the cleared lysates with an antibody against the neosubstrate or CRBN, coupled to protein A/G magnetic beads, overnight at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against CRBN and the neosubstrate.

Expected Outcome: In the presence of the Carabron analog, immunoprecipitation of the neosubstrate should pull down CRBN, and vice versa, confirming their interaction within the ternary complex.

Proteomics-Based Analysis of Protein Degradation

Objective: To identify the full spectrum of proteins degraded upon treatment with the Carabron analog.

Methodology:

-

Seed cancer cells in 6-well plates and treat with the Carabron analog or DMSO for various time points (e.g., 1, 3, 24 hours) and concentrations (e.g., 1 µM, 10 µM).

-

Harvest and lyse the cells.

-

Perform protein digestion (e.g., with trypsin) to generate peptides.

-

Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Process the raw mass spectrometry data to identify and quantify changes in protein abundance between treated and control samples.

Expected Outcome: This unbiased approach will reveal the specific neosubstrates degraded by the Carabron analog, as well as any off-target effects on the proteome.

The workflow for a typical proteomics experiment is depicted below.

Figure 2. A flowchart of the experimental workflow for identifying protein degradation targets.

Conclusion and Future Directions

The development of CRBN-targeting molecular glues, such as the hypothetical "Carabron," represents a powerful and versatile strategy for the treatment of cancer. By co-opting the cell's natural protein degradation machinery, these molecules can eliminate previously "undruggable" oncoproteins. The specificity of these agents for their neosubstrates, driven by the unique chemistry of the molecular glue, offers the potential for highly targeted and effective therapies with reduced off-target effects.

Future research in this area will focus on expanding the repertoire of E3 ligases that can be harnessed for targeted protein degradation, as well as identifying novel molecular glues with unique neosubstrate specificities. The continued elucidation of the structural and molecular basis for ternary complex formation will further enable the rational design of next-generation protein degraders with improved potency and selectivity, ultimately leading to new and more effective treatments for a wide range of cancers.

References

Antifungal Properties of Carabron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carabron, a naturally occurring sesquiterpene lactone, and its synthetic derivatives have demonstrated significant antifungal activity against a range of phytopathogenic fungi. This technical guide provides a comprehensive overview of the antifungal properties of Carabron, with a focus on its efficacy against Botrytis cinerea and Colletotrichum lagenarium. It includes a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and an exploration of the potential mechanism of action, including its impact on fungal signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Introduction

Carabron is a sesquiterpene lactone first isolated from Carpesium abrotanoides. Structurally, it possesses an α-methylene-γ-butyrolactone moiety, which is a key feature for its biological activity. Research has established that Carabron and its derivatives exhibit a range of biological activities, including antifungal properties that make them promising candidates for the development of new fungicides.

Quantitative Antifungal Activity Data

The antifungal efficacy of Carabron and its derivatives has been quantified through various studies. The following tables summarize the 50% inhibitory concentration (IC50) values against Botrytis cinerea and Colletotrichum lagenarium.

Table 1: In Vitro Antifungal Activity of Carabron and its Hydrazone Derivatives against Botrytis cinerea and Colletotrichum lagenarium [1]

| Compound | Substituent (R) | In Vitro IC50 (µg/mL) vs. B. cinerea | In Vitro IC50 (µg/mL) vs. C. lagenarium |

| Carabron | - | >50 | 7.10 |

| 6d | 2-Thiazolyl | 7.81 | 10.83 |

| 6e | 5-Chloro-2-thiazolyl | 5.57 | 9.98 |

| 6f | 5-Bromo-2-thiazolyl | 4.83 | 10.02 |

| 6p | 4-Fluorophenyl | 10.30 | 2.56 |

| 6q | 3-Fluorophenyl | 6.37 | 0.77 |

| 8d | 4-Methylphenyl | 3.79 | 3.95 |

| 8e | 4-Methoxyphenyl | 10.31 | 4.27 |

| 8g | 4-Nitrophenyl | 1.27 | 2.10 |

Table 2: In Vivo Antifungal Activity of Carabron Hydrazone Derivatives against Botrytis cinerea on Tomato Fruits [1]

| Compound | Substituent (R) | In Vivo IC50 (µg/mL) vs. B. cinerea |

| 6d | 2-Thiazolyl | 12.84 |

| 6e | 5-Chloro-2-thiazolyl | 9.57 |

| 6f | 5-Bromo-2-thiazolyl | 7.03 |

| 6p | 4-Fluorophenyl | 16.42 |

| 6q | 3-Fluorophenyl | 12.52 |

| 8d | 4-Methylphenyl | 4.62 |

| 8e | 4-Methoxyphenyl | 8.93 |

Experimental Protocols

In Vitro Antifungal Assay: Spore Germination Method

This protocol is adapted from the methodology used to evaluate the antifungal activity of Carabron and its derivatives against Colletotrichum lagenarium.

Objective: To determine the concentration of a compound that inhibits 50% of fungal spore germination (IC50).

Materials:

-

Fungal strain (Colletotrichum lagenarium) maintained on potato dextrose agar (PDA).

-

Test compounds (Carabron and its derivatives) dissolved in acetone or DMSO.

-

2% water agar medium.

-

Sterile distilled water.

-

Microscope slides.

-

Micropipettes.

-

Incubator.

Procedure:

-

Preparation of Fungal Spore Suspension:

-

Culture the fungal strain on PDA plates for 12 days.

-

Flood the plates with sterile distilled water and gently scrape the surface to release the conidia.

-

Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the concentration of the conidial suspension to 1 x 105 conidia/mL using a hemocytometer.

-

-

Preparation of Test Plates:

-

Prepare a series of dilutions of the test compounds in acetone or DMSO.

-

Add the appropriate volume of each dilution to molten 2% water agar to achieve the desired final concentrations (e.g., 0.25, 0.5, 1, 2, 5, 10, 25, 50, 75, 100 µg/mL).

-

Pour the agar-compound mixture into sterile Petri dishes and allow them to solidify.

-

-

Inoculation and Incubation:

-

Spread 0.2 mL of the conidial suspension onto the surface of the prepared agar plates.

-

Incubate the plates at 25 ± 1 °C for 8 hours.

-

-

Evaluation of Spore Germination:

-

After incubation, place a drop of the spore suspension from the agar surface onto a microscope slide.

-

Observe under a microscope and count at least 100 conidia per replicate.

-

A conidium is considered germinated if the germ tube is at least half the length of the conidium.

-

Calculate the percentage of germination inhibition for each concentration compared to a control (without the test compound).

-

-

Data Analysis:

-

Determine the IC50 value by probit analysis of the germination inhibition data.

-

References

In-depth Technical Guide: The Anti-inflammatory Effects of Carabron

Notice to the Reader: Extensive searches of publicly available scientific literature and chemical databases have yielded no specific information regarding the anti-inflammatory effects, mechanism of action, or experimental protocols for a compound named "Carabron" or its synonym "Carabrone." While "Carabron" is listed as a chemical entity (a terpene with the molecular formula C15H20O3), there is no associated research on its biological activities in the context of inflammation[1][2].

The information presented in this document is therefore hypothetical and designed to serve as a template demonstrating the structure and content of a technical whitepaper as per the user's request. The experimental data, protocols, and signaling pathways are based on common methodologies and known mechanisms in inflammation research and should not be considered factual representations of Carabron's effects.

Executive Summary

This document provides a comprehensive technical overview of the putative anti-inflammatory properties of Carabron, a novel sesquiterpene lactone. Preclinical in vitro and in vivo studies suggest that Carabron exerts potent anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade, including the NF-κB and MAPK pathways. This whitepaper details the experimental methodologies, presents quantitative data from key studies, and visualizes the proposed mechanisms of action. The data herein suggest that Carabron holds potential as a lead compound for the development of new anti-inflammatory therapeutics.

Proposed Mechanism of Action: Dual Inhibition of NF-κB and p38 MAPK Signaling

Carabron's anti-inflammatory activity is hypothesized to stem from its ability to suppress the production of pro-inflammatory mediators. This is achieved through the dual inhibition of two critical signaling pathways: the NF-κB pathway, a central regulator of inflammatory gene expression, and the p38 MAPK pathway, which is involved in the synthesis and release of inflammatory cytokines.

Inhibition of the NF-κB Signaling Pathway

In unstimulated cells, the transcription factor NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals (e.g., TNF-α or LPS), the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Carabron is proposed to directly inhibit the IKK complex, preventing IκBα phosphorylation and degradation, thereby blocking NF-κB nuclear translocation.

Quantitative In Vitro Efficacy

The anti-inflammatory potential of Carabron was assessed in various in vitro models. Key quantitative data are summarized below.

Inhibition of Pro-inflammatory Cytokine Production

Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages were treated with varying concentrations of Carabron. The levels of TNF-α and IL-6 in the supernatant were measured by ELISA after 24 hours.

| Compound | Concentration | TNF-α Inhibition (%) | IC₅₀ (µM) for TNF-α | IL-6 Inhibition (%) | IC₅₀ (µM) for IL-6 |

| Carabron | 0.1 µM | 15.2 ± 2.1 | \multirow{4}{}{1.8} | 12.5 ± 1.9 | \multirow{4}{}{2.5} |

| 1.0 µM | 45.8 ± 3.5 | 41.3 ± 4.0 | |||

| 10 µM | 89.5 ± 5.2 | 85.1 ± 6.1 | |||

| 100 µM | 95.1 ± 4.8 | 92.4 ± 5.5 | |||

| Dexamethasone | 1.0 µM | 92.3 ± 4.9 | 0.05 | 94.6 ± 5.3 | 0.08 |

Suppression of Nitric Oxide (NO) and COX-2 Expression

The effect of Carabron on the production of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2) was evaluated in LPS-stimulated macrophages.

| Compound | Concentration (µM) | NO Production (Inhibition %) | COX-2 Expression (Relative to Control) |

| Control | - | 0 | 1.00 |

| LPS (1 µg/mL) | - | 100 (baseline) | 25.4 ± 2.8 |

| Carabron + LPS | 1.0 | 38.6 ± 4.1 | 15.1 ± 1.9 |

| 5.0 | 75.2 ± 5.5 | 6.3 ± 0.8 | |

| 10.0 | 91.4 ± 6.2 | 1.8 ± 0.3 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Protocol: Cells were seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours. The medium was then replaced with fresh medium containing various concentrations of Carabron (0.1-100 µM) or vehicle (0.1% DMSO). After 1 hour of pre-treatment, inflammation was induced by adding LPS to a final concentration of 1 µg/mL. Cells were incubated for a further 24 hours.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Target Analytes: TNF-α, IL-6.

-

Protocol: Cell culture supernatants were collected after treatment. Cytokine concentrations were quantified using commercial ELISA kits (R&D Systems) according to the manufacturer's instructions. Absorbance was measured at 450 nm using a microplate reader. A standard curve was generated using recombinant cytokines to determine the concentrations in the samples.

Nitric Oxide (NO) Assay

-

Method: Griess Reagent System.

-

Protocol: The concentration of nitrite, a stable metabolite of NO, was measured in the culture supernatant. 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After 10 minutes of incubation at room temperature, the absorbance was measured at 540 nm. The nitrite concentration was calculated from a sodium nitrite standard curve.

Western Blot Analysis for COX-2

-

Protocol: After treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay. Equal amounts of protein (30 µg) were separated by 10% SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against COX-2 (1:1000 dilution) and β-actin (1:5000 dilution). After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour. Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The general workflow for evaluating the in vitro anti-inflammatory activity of Carabron is depicted below.

Conclusion and Future Directions

The hypothetical data presented in this whitepaper suggest that Carabron is a potent inhibitor of key inflammatory pathways. Its ability to suppress the production of pro-inflammatory cytokines and mediators in vitro highlights its potential as a therapeutic candidate. Further research is warranted to validate these findings in animal models of inflammation and to fully elucidate its molecular targets. Subsequent studies should focus on pharmacokinetic and toxicological profiling to assess its drug-like properties and safety profile.

References

In-depth Technical Guide: The Cytotoxic Activity of Carabrone Against Tumor Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carabrone, a naturally occurring sesquiterpene lactone, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various tumor cell lines. This technical guide provides a comprehensive overview of the current understanding of Carabrone's anti-cancer activity, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Data Presentation: Cytotoxic Activity of Carabrone

The cytotoxic potential of Carabrone has been evaluated against several human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its efficacy. The following table summarizes the available IC50 values for Carabrone across different pancreatic cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| SW1990 | Pancreatic Cancer | 5.53 ± 1.19 |

| PANC-1 | Pancreatic Cancer | 7.78 ± 2.62 |

| Capan-2 | Pancreatic Cancer | 47.62 ± 1.72 |

| CFPAC-1 | Pancreatic Cancer | 48.72 ± 2.90 |

| Table 1: IC50 values of Carabrone against various pancreatic cancer cell lines.[1] |

Mechanisms of Action: A Dual Approach to Cell Death

Current research indicates that Carabrone exerts its cytotoxic effects through at least two distinct, yet potentially interconnected, mechanisms: the induction of ferroptosis and the modulation of the Hippo signaling pathway.[1]

Ferroptosis Induction

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Carabrone has been shown to induce ferroptosis in pancreatic cancer cells.[1][2] This process is initiated by the downregulation of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system Xc-.[1] Reduced SLC7A11 activity leads to depletion of intracellular glutathione (GSH), a major antioxidant, thereby increasing cellular susceptibility to oxidative stress. Concurrently, Carabrone upregulates Heme Oxygenase-1 (HO-1), which can contribute to iron overload and further enhance lipid peroxidation, ultimately leading to cell death.

Modulation of the Hippo Signaling Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. In the context of cancer, its dysregulation often leads to uncontrolled cell growth. Carabrone has been found to modulate the Hippo pathway in pancreatic cancer cells by upregulating Casein Kinase 1 Epsilon (CSNK1E) and downregulating the transcriptional co-activator with PDZ-binding motif (WWTR1, also known as TAZ). The activation of the Hippo pathway through these molecular changes is believed to contribute to the inhibition of cell proliferation and migration observed upon Carabrone treatment.

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway of Carabrone-Induced Cytotoxicity

Caption: Carabrone's dual mechanism of action.

Experimental Workflow for Cytotoxicity Assessment

Caption: Standard MTT assay workflow.

Experimental Protocols

A detailed understanding of the experimental procedures is crucial for the replication and validation of scientific findings. Below is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability and cytotoxicity.

MTT Assay Protocol

Objective: To determine the cytotoxic effect of Carabrone on tumor cell lines by measuring cell metabolic activity.

Materials:

-

Tumor cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

Carabrone stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT reagent (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 20% SDS in 50% N,N-dimethylformamide)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the tumor cells.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Carabrone stock solution in a complete culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Carabrone. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of the MTT reagent to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the log of the Carabrone concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of Carabrone that causes a 50% reduction in cell viability.

-

Conclusion and Future Directions

Carabrone has demonstrated significant cytotoxic activity against pancreatic cancer cell lines through the induction of ferroptosis and modulation of the Hippo signaling pathway. These findings highlight its potential as a lead compound for the development of novel anti-cancer agents.

Future research should focus on:

-

Expanding the evaluation of Carabrone's cytotoxic activity across a broader range of human cancer cell lines to determine its tumor-specific efficacy.

-

Investigating the potential for Carabrone to induce apoptosis in other cancer cell types and elucidating the specific signaling pathways involved, including the roles of Bcl-2 family proteins and caspases.

-

Conducting in vivo studies to assess the anti-tumor efficacy and safety profile of Carabrone in animal models.

-

Exploring synergistic effects of Carabrone in combination with existing chemotherapeutic agents to potentially enhance treatment outcomes and overcome drug resistance.

The continued investigation of Carabrone's anti-cancer properties holds promise for the development of new and effective therapeutic strategies for various malignancies.

References

- 1. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Induction of Ferroptosis by Carabrone in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic cancer remains a formidable challenge in oncology, characterized by its aggressive nature and resistance to conventional therapies. A growing body of research is focused on alternative cell death pathways, such as ferroptosis, as a promising therapeutic strategy. This technical guide delves into the induction of ferroptosis in pancreatic cancer cells by Carabrone, a carabrane-type sesquiterpenolide. Recent studies have demonstrated that Carabrone can inhibit the proliferation, migration, and invasion of pancreatic cancer cells by triggering this iron-dependent form of programmed cell death. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in Carabrone's mechanism of action.

Quantitative Data Summary

The anti-cancer effects of Carabrone have been quantified across various pancreatic cancer cell lines. The following tables summarize the key findings, providing a comparative overview of its efficacy.

Table 1: Cytotoxicity of Carabrone in Pancreatic Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

| SW1990 | 5.53 ± 1.19[1] |

| PANC-1 | 7.78 ± 2.62[1] |

| Capan-2 | 47.62 ± 1.72[1] |

| CFPAC-1 | 48.72 ± 2.90[1] |

Table 2: Effects of Carabrone on SW1990 Pancreatic Cancer Cells

| Parameter | Concentration(s) | Observed Effect |

| Cell Viability | 10, 20, 40 µM | Clear concentration- and time-dependent inhibition at 24, 48, and 72 hours.[2] |

| Cell Morphology | Not specified | Disrupted morphology, cells became brighter and decreased in number. |

| Colony Formation | Not specified | Significant inhibition of colony formation. |

| Migration & Invasion | Not specified | Inhibition of migration and invasion, associated with decreased MMP2 and MMP9 protein expression. |

| Intracellular ROS | Not specified | Qualitative increase in fluorescence intensity, indicating elevated ROS levels. |

| Protein Expression | Not specified | Upregulation of HO-1 and CSNK1E; downregulation of SLC7A11 and WWTR1. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Carabrone's effects on pancreatic cancer cells.

Cell Culture

-

Cell Lines: Human pancreatic cancer cell lines SW1990, PANC-1, Capan-2, and CFPAC-1.

-

Culture Medium: ATCC-formulated Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS).

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere without CO2.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells into 96-well plates at a density of 3 × 10³ cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of Carabrone (e.g., 0.05, 0.5, 5, 50 µM) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, discard the old medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate the plates for an additional 4 hours at 37°C.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density (OD) at 490 nm using a microplate reader.

Colony Formation Assay

-

Cell Seeding: Seed SW1990 cells into 6-well plates at a density of 1 × 10³ cells/well.

-

Treatment: Treat the cells with the desired concentrations of Carabrone. Paclitaxel (PTX) can be used as a positive control.

-

Incubation: Culture the cells for 15 days, replacing the medium as needed.

-

Fixation and Staining: After 15 days, wash the colonies with PBS, fix them with 4% paraformaldehyde for 20 minutes, and then stain with 0.1% crystal violet for 30 minutes.

-

Analysis: Count the number of colonies (typically defined as clusters of >50 cells) to determine the colony-forming rate.

Transwell Migration and Invasion Assay

-

Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

-

Cell Seeding: Seed serum-starved SW1990 cells (e.g., 1 x 10^5 cells) in serum-free medium into the upper chamber of the Transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treatment: Add different concentrations of Carabrone to both the upper and lower chambers.

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C.

-

Cell Removal: After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with 70% ethanol for 10-15 minutes and stain with 0.2% crystal violet.

-

Quantification: Count the number of stained cells in several random fields under an inverted microscope.

Intracellular Reactive Oxygen Species (ROS) Detection

-

Cell Seeding: Seed SW1990 cells into 6-well plates at a density of 1 × 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Carabrone for the desired time.

-

Staining: Remove the medium, wash the cells with PBS, and then incubate them with a 20 µM solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells once with PBS to remove excess DCFH-DA.

-

Imaging: Immediately photograph the cells under a fluorescence microscope to qualitatively assess the fluorescence intensity, which is proportional to the level of intracellular ROS.

Western Blotting

-

Cell Lysis: After treatment with Carabrone, wash SW1990 cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against SLC7A11, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for Carabrone-induced ferroptosis and a typical experimental workflow.

References

Technical Whitepaper: Carabrone's Mechanism of Action as a Mitochondrial Complex I Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Carabrone, a naturally occurring sesquiterpene lactone, has been identified as a potent inhibitor of mitochondrial complex I. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways and experimental workflows. The primary mode of action for Carabrone involves the direct targeting of the NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain. This inhibition disrupts the cellular NAD+/NADH balance, leading to a cascade of downstream effects including increased oxidative stress and a collapse of energy metabolism. This targeted action makes Carabrone a molecule of significant interest for further investigation, particularly in the development of novel antifungal agents.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Carabrone's inhibitory effects.

| Parameter | Organism/System | Value | Reference |

| IC50 (Complex I) | Gaeumannomyces tritici | 666.53 nM | [1] |

| EC50 (Antifungal) | Gaeumannomyces graminis var. tritici | 28.45 µg/mL | [2] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Mechanism of Action

Carabrone exerts its biological effects through the direct inhibition of mitochondrial complex I.[3] This inhibition disrupts the electron transport chain at its initial step, preventing the oxidation of NADH to NAD+. This leads to a decrease in the NAD+/NADH ratio, which has profound impacts on cellular metabolism.[3] The disruption of the electron transport chain also leads to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress. Ultimately, the inhibition of complex I by Carabrone results in a collapse of energy metabolism, which is the primary mechanism of its observed antifungal activity.[3]

Signaling Pathway Diagram

Caption: Carabrone's signaling pathway targeting mitochondrial complex I.

Experimental Protocols

Mitochondrial Complex I Activity Assay

This protocol outlines the method used to determine the inhibitory effect of Carabrone on mitochondrial complex I.

Objective: To measure the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I in the presence of varying concentrations of Carabrone.

Materials:

-

Isolated mitochondria from Gaeumannomyces tritici

-

Assay Buffer: 25 mM potassium phosphate (pH 7.2), 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL bovine serum albumin (BSA), 2 µg/mL antimycin A

-

NADH (10 mM stock)

-

Ubiquinone (Coenzyme Q₁) (10 mM stock in ethanol)

-

Carabrone (various concentrations)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Mitochondria are isolated from G. tritici mycelia using differential centrifugation.

-

The protein concentration of the mitochondrial suspension is determined using a standard method (e.g., Bradford assay).

-

In a 96-well plate or cuvette, add the assay buffer.

-

Add the desired concentration of Carabrone to the experimental wells. A vehicle control (e.g., DMSO) should be used for the control wells.

-

Add the isolated mitochondria to each well to a final concentration of 50 µg/mL.

-

Incubate for 5 minutes at 30°C.

-

Initiate the reaction by adding NADH to a final concentration of 0.2 mM and ubiquinone to a final concentration of 50 µM.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

The rate of NADH oxidation is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Carabrone concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

References

The In Vivo Efficacy of Carabrone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carabrone, a natural sesquiterpenolide, has demonstrated notable anti-tumor activities in preclinical, in vitro settings. This technical guide synthesizes the current scientific literature on Carabrone, with a focus on its efficacy, mechanism of action, and the methodologies employed in its evaluation. While in vivo efficacy data in cancer models is not publicly available at the time of this report, this document provides a comprehensive overview of the existing in vitro findings and outlines a standard experimental workflow for future in vivo investigations. The primary known mechanism of Carabrone's anti-cancer action involves the induction of ferroptosis and modulation of the Hippo signaling pathway.

Introduction

Carabrone, also known as Carabron, is a carabrane-type sesquiterpenolide isolated from plants of the Carpesium genus.[1] Natural products are a significant source of novel therapeutic agents, and sesquiterpenoids, in particular, have been recognized for their diverse pharmacological properties, including anti-tumor effects.[1] Recent research has highlighted the potential of Carabrone as a cytotoxic agent against various cancer cell lines, with a particularly pronounced effect observed in pancreatic cancer.[1][2] This guide aims to provide a detailed summary of the existing scientific data on Carabrone to inform further research and development efforts.

In Vitro Efficacy

The primary body of evidence for Carabrone's anti-cancer efficacy comes from in vitro studies. A key study investigated its effects on a panel of human pancreatic cancer cell lines.[1]

Cytotoxicity

Carabrone has demonstrated potent cytotoxic activity against several human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| SW1990 | Pancreatic | 5.53 ± 1.19 |

| PANC-1 | Pancreatic | 7.78 ± 2.62 |

| Capan-2 | Pancreatic | 47.62 ± 1.72 |

| CFPAC-1 | Pancreatic | 48.72 ± 2.90 |

| Table 1: In Vitro Cytotoxicity of Carabrone in Human Pancreatic Cancer Cell Lines. Data extracted from. |

As indicated in Table 1, Carabrone was most potent against the SW1990 and PANC-1 cell lines.

Anti-Proliferative and Anti-Migratory Effects

Beyond direct cytotoxicity, Carabrone has been shown to inhibit the proliferation and migration of pancreatic cancer cells in a concentration- and time-dependent manner. Experimental evidence from colony formation and wound healing assays demonstrated a significant reduction in the ability of SW1990 cells to proliferate and migrate following treatment with Carabrone.

Mechanism of Action

Proteomic analysis has revealed that Carabrone exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily involving the induction of ferroptosis and modulation of the Hippo signaling pathway.

Induction of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Carabrone was found to induce ferroptosis in pancreatic cancer cells by down-regulating SLC7A11, a key component of the cystine/glutamate antiporter system Xc-, and up-regulating Heme Oxygenase-1 (HO-1). The inhibition of SLC7A11 leads to a depletion of intracellular glutathione, a major antioxidant, thereby increasing cellular susceptibility to oxidative stress and lipid peroxidation.

Modulation of the Hippo Signaling Pathway

The Hippo signaling pathway is a critical regulator of cell proliferation, apoptosis, and organ size. In SW1990 pancreatic cancer cells, Carabrone treatment led to the up-regulation of Casein Kinase 1 Epsilon (CSNK1E) and down-regulation of WW Domain Containing Transcription Regulator 1 (WWTR1 or TAZ). This modulation of the Hippo pathway is consistent with the observed inhibition of cell proliferation and migration.

Figure 1: Signaling Pathway of Carabrone in Pancreatic Cancer Cells.

In Vivo Efficacy: A Research Gap

A comprehensive search of the scientific literature did not yield any studies detailing the in vivo efficacy of Carabrone in cancer models. While some sources mention in vivo antifungal activity, no quantitative data, experimental protocols, or outcomes related to anti-cancer effects in animal models have been published. This represents a significant knowledge gap and a crucial area for future research to translate the promising in vitro findings into a preclinical setting.

Proposed Experimental Protocol for In Vivo Efficacy Studies

To address the current research gap, a standard experimental workflow for assessing the in vivo anti-tumor efficacy of Carabrone is proposed below. This protocol is based on established methodologies for preclinical cancer drug evaluation.

Animal Model

-

Species: Immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Tumor Model: Subcutaneous xenograft model established by implanting human pancreatic cancer cells (e.g., SW1990) into the flank of the mice.

Dosing and Administration

-

Formulation: Carabrone to be formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween-80, and saline).

-

Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) administration.

-

Dosing Regimen: A dose-ranging study should be conducted to determine the maximum tolerated dose (MTD). Subsequently, efficacy studies would typically involve daily or intermittent dosing for a specified period (e.g., 21 days).

-

Control Groups: A vehicle control group and a positive control group (e.g., a standard-of-care chemotherapy agent for pancreatic cancer) should be included.

Efficacy Endpoints

-

Tumor Growth Inhibition (TGI): Tumor volume to be measured regularly (e.g., twice weekly) using calipers. TGI will be calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

-

Survival Analysis: A separate cohort of animals may be used to assess the impact of Carabrone on overall survival.

-

Body Weight and Clinical Observations: Animal body weight and general health status should be monitored throughout the study to assess toxicity.

Pharmacodynamic and Mechanism of Action Studies

-

At the end of the treatment period, tumors can be excised for analysis of biomarkers related to Carabrone's mechanism of action (e.g., expression levels of SLC7A11, HO-1, CSNK1E, and WWTR1) by techniques such as Western blotting or immunohistochemistry.

Figure 2: Proposed Experimental Workflow for In Vivo Efficacy of Carabrone.

Conclusion

Carabrone is a promising natural compound with demonstrated in vitro anti-cancer activity against pancreatic cancer cells. Its mechanism of action, involving the induction of ferroptosis and modulation of the Hippo signaling pathway, presents a novel therapeutic strategy. However, the lack of in vivo efficacy data is a critical limitation in its current development trajectory. The proposed experimental workflow provides a roadmap for future preclinical studies to validate the therapeutic potential of Carabrone in a living organism. Further research is imperative to determine if the potent in vitro effects of Carabrone translate into meaningful anti-tumor efficacy and a favorable safety profile in vivo.

References

- 1. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Carabrone in Carpesium Species: A Technical Guide to a Putative Pathway and a Roadmap for Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract: Carabrone, a carabrane-type sesquiterpenoid lactone found in various Carpesium species, has garnered interest for its potential pharmacological activities, including anti-tumor and anti-inflammatory properties[1][2]. Despite its significance, the precise biosynthetic pathway leading to its unique carbon skeleton remains to be fully elucidated. This technical guide synthesizes the current understanding of sesquiterpenoid lactone (STL) biosynthesis and presents a putative pathway for carabrone formation in Carpesium. Furthermore, it provides a comprehensive experimental framework for the definitive identification and characterization of the enzymes and genes involved, leveraging recent advances in genomics and transcriptomics of Carpesium species.

The General Biosynthetic Route to Sesquiterpenoid Lactones

The biosynthesis of all sesquiterpenoid lactones, including carabrone, originates from the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

Three of these C5 units are condensed to form the C15 molecule, farnesyl pyrophosphate (FPP), the immediate precursor to all sesquiterpenoids. The initial steps in the dedicated STL pathway are generally conserved and involve the following key enzymatic transformations:

-

Cyclization: A sesquiterpene synthase (STS) catalyzes the cyclization of the linear FPP into a specific cyclic sesquiterpene scaffold. For many STLs, this initial scaffold is germacrene A, formed by the enzyme germacrene A synthase (GAS).

-

Oxidation: The cyclic sesquiterpene undergoes a series of oxidative modifications, typically catalyzed by cytochrome P450 monooxygenases (CYPs). In the case of germacrene A, it is oxidized to germacrene A acid.

-

Lactonization: A crucial step is the formation of the characteristic γ-lactone ring, which is often catalyzed by a specific CYP, such as a costunolide synthase (COS), to form a key intermediate like costunolide.

From central intermediates like costunolide, a variety of species-specific enzymes, including additional CYPs, hydroxylases, and acyltransferases, create the vast diversity of STLs observed in nature.

A Putative Biosynthetic Pathway for Carabrone

While the specific enzymes have not yet been characterized, a chemically plausible pathway for the formation of the distinctive carabrane skeleton of carabrone can be proposed based on known biochemical reactions in terpenoid biosynthesis. This putative pathway likely diverges from a common germacranolide precursor.

A potential route could involve the following key transformations from a germacrene A-derived intermediate:

-

Formation of a Germacranolide Precursor: The pathway likely proceeds through the formation of a germacranolide, such as costunolide or a related compound.

-